Enantiomeric Purity and Synthetic Yield: Racemic N-[1-(4-Bromophenyl)ethyl]acetamide vs. Enantiopure (S)-N-[1-(4-Bromophenyl)ethyl]acetamide
The racemic N-[1-(4-bromophenyl)ethyl]acetamide (CAS 92520-16-6) is a 1:1 mixture of (R)- and (S)-enantiomers (0% ee), serving as a cost-effective starting material for the preparation of enantiopure building blocks. In contrast, the (S)-enantiomer (CAS 186296-23-1) can be synthesized via Rh-catalyzed asymmetric hydrogenation of the corresponding prochiral substrate, achieving 100% conversion and >99% enantiomeric excess (ee) under optimized conditions . This stark difference in enantiopurity directly impacts the utility of the compound in stereoselective applications: the racemate requires subsequent resolution or asymmetric synthesis to achieve chiral purity, whereas the enantiopure form can be directly incorporated into enantioselective catalytic cycles or drug candidates.
| Evidence Dimension | Enantiomeric purity and synthetic yield |
|---|---|
| Target Compound Data | Racemic mixture: 0% ee (1:1 ratio of enantiomers) |
| Comparator Or Baseline | (S)-N-[1-(4-bromophenyl)ethyl]acetamide: >99% ee, 100% conversion |
| Quantified Difference | >99% ee improvement; 100% conversion in Rh-catalyzed asymmetric hydrogenation |
| Conditions | Rh(cod)2BF4 (0.0025 mmol) + ligand 2a (0.00275 mmol), H2, CH2Cl2, 25°C, 6h |
Why This Matters
For procurement decisions, the racemate offers a lower-cost entry point for method development or chiral resolution studies, while the enantiopure form is essential for applications requiring defined stereochemistry, such as ligand synthesis or pharmacological evaluation.
